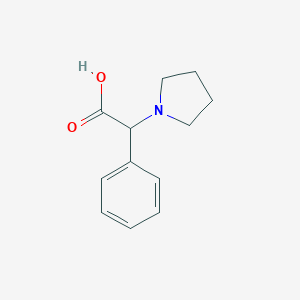

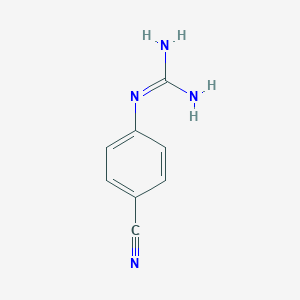

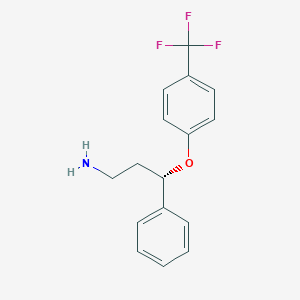

![molecular formula C5H11NNaO5P B029510 Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate CAS No. 73226-73-0](/img/structure/B29510.png)

Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related sodium phosphinates often involves the reaction of specific phosphinic acids with sodium hydroxide or other sodium sources. In the case of closely related compounds, synthesis strategies have included direct reactions between bis(hydroxylmethyl)phosphinic acid and NaOH, leading to complex sodium phosphinates. These synthesis routes emphasize the importance of selecting appropriate reactants and conditions to achieve the desired sodium phosphinate compounds (Murugavel, Shanmugan, & Gogoi, 2010).

Molecular Structure Analysis

Molecular structure analysis of related sodium salts reveals complex coordination and hydrogen bonding networks. For example, a study on a similar sodium salt structure demonstrated two-dimensional polymer chains, where sodium ions are bridged by water molecules and coordinated to oxygen atoms of various functional groups, stabilized by a hydrogen bond network. This intricate structure is critical for understanding the molecular configuration and interactions within similar sodium phosphinate compounds (Kula, Mazur, & Rzączyńska, 2007).

Chemical Reactions and Properties

Chemical reactions involving sodium phosphinates often explore the reactivity of the phosphinate group with various organic and inorganic compounds. These reactions are essential for functionalizing the phosphinate for specific applications or for further synthetic modifications. Studies have indicated that sodium phosphinates can participate in diverse chemical reactions, leading to a wide range of potential products and applications.

Physical Properties Analysis

Physical properties of sodium phosphinates, such as solubility, thermal stability, and crystalline structure, are crucial for their practical application. For instance, the thermal analysis of related compounds has shown that they exhibit dehydration and decomposition at specific temperatures, which is vital for their processing and storage (Kula, Mazur, & Rzączyńska, 2007).

Wissenschaftliche Forschungsanwendungen

In the field of drug development , Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate can be used in the synthesis of azo dye derivatives incorporating heterocyclic scaffolds. These derivatives have various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties . Another application in drug development involves the use of phosphonates and phosphonate prodrugs. Compounds with a phosphonate group, like Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate, serve as suitable non-hydrolyzable phosphate mimics in various biomedical applications .

In the field of nanotechnology , Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate can be used in the synthesis of multifunctional targets. Primary amines, like Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate, are unique because they can accommodate two such groups. This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

-

Dual Protection of Amino Functions

- Field: Organic Chemistry

- Application: Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate can be used in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Method: The specific method would depend on the particular synthetic project, but generally involves the conversion of an amino function to a tert-butyl carbamate .

- Results: This method facilitates the synthesis of multifunctional targets, particularly when amino functions are involved .

-

Synthesis of 3-(Bromoacetyl)coumarin Derivatives

- Field: Medicinal Chemistry

- Application: Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate can be used in the synthesis of 3-(bromoacetyl)coumarin derivatives .

- Method: The specific method would depend on the particular synthetic project, but generally involves the use of 3-(bromoacetyl)coumarins as versatile building blocks .

- Results: This method enables the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

-

Prevention of Bone Loss

- Field: Medical Research

- Application: Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate, as a type of hydroxy bisphosphonate, can be used for the prevention of bone loss, especially in osteoporotic disease .

- Method: The specific method would depend on the particular medical treatment plan, but generally involves the administration of hydroxy bisphosphonates .

- Results: This method has proven to be effective for the prevention of bone loss .

-

Protection of Amino Functions

- Field: Organic Chemistry

- Application: Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate can be used in the protection of amino functions .

- Method: The specific method would depend on the particular synthetic project, but generally involves the conversion of an amino function to a tert-butyl carbamate .

- Results: This method facilitates the synthesis of multifunctional targets, particularly when amino functions are involved .

-

Synthesis of Azo Dye Derivatives

- Field: Medicinal Chemistry

- Application: Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate can be used in the synthesis of azo dye derivatives incorporating heterocyclic scaffolds .

- Method: The specific method would depend on the particular synthetic project, but generally involves the use of azo dyes as versatile building blocks .

- Results: This method enables the preparation of derivatives with various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .

-

Prevention of COVID-19

- Field: Medical Research

- Application: Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate, as a type of phosphonate, has been reported in the COVID-19 pandemic .

- Method: The specific method would depend on the particular medical treatment plan, but generally involves the administration of phosphonates .

- Results: This method has shown potential in the prevention of COVID-19 .

Eigenschaften

IUPAC Name |

sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO5P.Na/c1-5(7)6(8)3-2-4-12(9,10)11;/h8H,2-4H2,1H3,(H2,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFXFDGYDKNWMD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NNaO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635413 | |

| Record name | Sodium hydrogen {3-[acetyl(hydroxy)amino]propyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate | |

CAS RN |

73226-73-0 | |

| Record name | Sodium hydrogen {3-[acetyl(hydroxy)amino]propyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

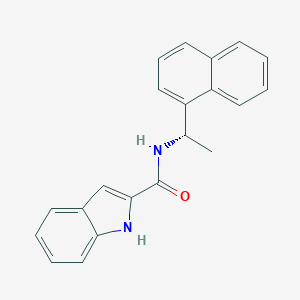

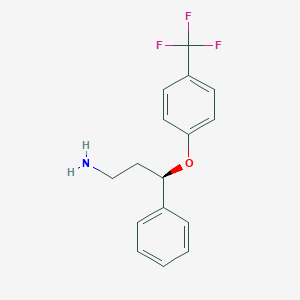

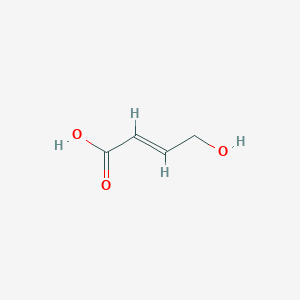

![N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B29465.png)